N-(4-ethoxy-3-sulfamoylphenyl)acetamide
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Overview
Description
N-(4-ethoxy-3-sulfamoylphenyl)acetamide is a chemical compound with the molecular formula C₁₂H₁₄N₂O₄S. It is characterized by an ethoxy group attached to the fourth position of a phenyl ring, a sulfamoyl group at the third position, and an acetamide group attached to the nitrogen atom of the sulfamoyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-ethoxyaniline as the starting material.
Reaction Steps:
Sulfamoylation: The 4-ethoxyaniline is first treated with chlorosulfonic acid to introduce the sulfamoyl group, forming 4-ethoxy-3-sulfamoylaniline.
Acetylation: The resulting 4-ethoxy-3-sulfamoylaniline is then acetylated using acetic anhydride to yield this compound.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity. Continuous flow reactors and large-scale batch processes are commonly employed.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: this compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), in anhydrous ether.
Substitution: Various nucleophiles, such as halides or alkoxides, in polar aprotic solvents.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the extent of oxidation.
Reduction Products: Reduced forms of the compound, such as the corresponding amine.
Substitution Products: Derivatives with different substituents replacing the ethoxy group.
Scientific Research Applications
N-(4-ethoxy-3-sulfamoylphenyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and enzyme activities.
Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(4-ethoxy-3-sulfamoylphenyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, and other physiological processes.
Comparison with Similar Compounds
N-(4-ethoxy-3-sulfamoylphenyl)acetamide is compared with similar compounds to highlight its uniqueness:
Similar Compounds: Other sulfamoylphenyl derivatives, such as sulfamethoxazole and sulfapyridine.
Uniqueness: Unlike these compounds, this compound has an ethoxy group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-ethoxy-3-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-3-16-9-5-4-8(12-7(2)13)6-10(9)17(11,14)15/h4-6H,3H2,1-2H3,(H,12,13)(H2,11,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INDQEZFRSJGZAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)C)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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